3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)-
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Overview
Description
3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- is an organic compound with a complex structure that includes a butenone backbone, a chloromethyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Chloromethyl Group: Chloromethylation reactions, often using formaldehyde and hydrochloric acid, are employed to introduce the chloromethyl group.
Attachment of the Nitrophenyl Group: Nitration reactions, using nitric acid and sulfuric acid, are used to introduce the nitro group onto a phenyl ring, which is then attached to the butenone backbone through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce the double bond in the butenone backbone.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives or saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 3-(chloromethyl)-4-(4-methylphenyl)-, (3Z)-: Similar structure but with a methyl group instead of a nitro group.
3-Buten-2-one, 3-(bromomethyl)-4-(4-nitrophenyl)-, (3Z)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-Buten-2-one, 3-(chloromethyl)-4-(4-aminophenyl)-, (3Z)-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 3-Buten-2-one, 3-(chloromethyl)-4-(4-nitrophenyl)-, (3Z)- imparts unique electronic and steric properties, making it distinct from its analogs
Properties
CAS No. |
289478-45-1 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
3-(chloromethyl)-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H10ClNO3/c1-8(14)10(7-12)6-9-2-4-11(5-3-9)13(15)16/h2-6H,7H2,1H3 |
InChI Key |
SFQKNNIXLZJDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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